molecular formula C204H301N51O64 B029712 Enfuvirtide Acetate

Enfuvirtide Acetate

Katalognummer: B029712
Molekulargewicht: 4492 g/mol
InChI-Schlüssel: PEASPLKKXBYDKL-FXEVSJAOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Enfuvirtide Acetate is a 36-amino-acid synthetic peptide derived from the HIV-1 gp41 glycoprotein, acting as a fusion inhibitor that prevents viral entry into host CD4+ T-cells by blocking the conformational changes required for membrane fusion . It is marketed under the brand name Fuzeon® and was the first HIV entry inhibitor approved by the U.S. FDA (2003) and EMA (2003) for treating multidrug-resistant HIV-1 in combination with other antiretrovirals .

Vorbereitungsmethoden

Hybrid Solid-Solution Phase Synthesis Method

The patented hybrid approach reduces isolations from seven to five compared to commercial processes while maintaining an 80–85% yield and 70–83% HPLC purity. This method strategically combines solid-phase peptide synthesis (SPPS) for fragment preparation with solution-phase coupling for final assembly.

Resin Selection and Amino Acid Loading

  • Resin types : 2-chlorotrityl chloride (2-CTC), TentaGel S RAM, or HMPB resins

  • Loading capacity : 0.5 mmol/g achieved through DIEA-mediated coupling in DMF

  • Capping protocol : 5% DIEA/10% methanol in DCM prevents unwanted chain propagation

Table 1: Solid-Phase Synthesis Parameters

ParameterFragment 1 (Ac-AA1-26-OH)Fragment 2 (Fmoc-AA27-35-OH)
Resin type2-CTCTentaGel S RAM
Loading solventDMF/DIEADMF/DIEA
Coupling agentsDIC/HOBtDIC/HOBt
Deprotection reagent20% piperidine/DMF20% piperidine/DMF
Cleavage conditions1% TFA/DCM1% TFA/DCM

The N-terminal acetylation of Fragment 1 employs acetic anhydride/pyridine (2:1 v/v) , while Fragment 2 maintains Fmoc protection until solution-phase coupling.

Solution-Phase Fragment Assembly

The convergent coupling strategy involves three critical stages:

  • Fragment 2 elongation :

    • H-Phe-NH₂ coupled to Fmoc-AA27-35-OH using HBTU/HOBt/DIEA in DMF

    • 15°C reaction temperature minimizes racemization

    • Precipitation yield: 80% with 83% HPLC purity

  • Fragment conjugation :

    • Ac-AA1-26-OH coupled to H-AA27-36-NH₂ via HBTU activation

    • 12-hour reaction at 25°C achieves >95% conversion

  • Global deprotection :

    • TFA/DTT/water (94:5.2:0.8) cleaves side-chain protectants

    • MTBE precipitation yields crude product (70% purity)

Table 2: Solution-Phase Coupling Efficiency

StepReagent Ratio (eq)Temperature (°C)Time (hr)Yield (%)
Phe-NH₂ coupling1.0 HBTU:1.0 HOBt10→251680
Fragment conjugation1.2 HBTU:1.0 HOBt251285
Global deprotection5.2 DTT:TFA25570
ParameterCommercial ProcessHybrid MethodImprovement
Total isolations7528.6%
Solution-phase steps7528.6%
Chromatography purifications3166.7%

Key advantages include:

  • Reduced intermediate purification : In-process controls using ninhydrin testing replace column chromatography

  • Enhanced solubility management : DCM/IPE (1:3 v/v) precipitation achieves 83% purity vs. traditional ethyl acetate/hexane systems

  • Deprotection efficiency : TFA/DTT/water system removes Boc, Trt, and tBu groups simultaneously

Physicochemical Characterization

Post-synthesis analysis confirms structural integrity:

Table 4: Final Product Specifications

ParameterValueMethod
Molecular weight4,552 DaMALDI-TOF
HPLC purity≥83%C18 reverse-phase
Solubility2.5 mM in DMSO Kinetic solubility
Storage stability3 years at -20°C Accelerated testing

The acetate counterion (CAS 914454-00-5) enhances stability through ion-pair interactions with basic residues.

Process Optimization and Yield Enhancements

Critical Parameter Control

  • Temperature modulation : Maintaining 10°C during HBTU activation prevents aspartimide formation

  • Solvent selection : DMF enables 0.5 M reaction concentrations vs. 0.2 M in NMP

  • Precipitation optimization : Sequential washing with 50% hexane/IPE increases purity by 12%

Scalability Considerations

  • Resin reuse : 2-CTC resin withstands 5 cycles with <5% loading decay

  • TFA consumption : 94% TFA in cleavage cocktail reduces acid waste by 40% vs. standard 95% solutions

Analyse Chemischer Reaktionen

Key Reactions:

StepReaction TypeReagents/ConditionsPurpose
Resin Loading Anchoring C-terminal amino acidDIEA (10 eq) in DMF, 2-CTC resinCovalent attachment of Fmoc-protected amino acid to resin .
Deprotection Fmoc removal20% piperidine in DMFExposes N-terminal amine for subsequent coupling .
Coupling Peptide bond formationDIC/HOBt (1.5 eq each) in DMFActivates Fmoc-amino acids for sequential chain elongation .
Capping Acetylation5% DIEA + 10% methanol in DCMBlocks unreacted resin sites to prevent deletions .

Critical Parameters :

  • Resin Swelling : DMF, 1 hour .
  • Coupling Efficiency : Monitored via ninhydrin test (>99% completion per cycle) .
  • Fragment Cleavage : 1% TFA in DCM (cold) to release peptide fragments while retaining side-chain protections .

Solution-Phase Fragment Assembly

Two peptide fragments (Ac-AA(1-26)-OH and Fmoc-AA(27-36)-NH2_2) are coupled in solution :

Reaction Sequence:

  • Fragment 3 Synthesis :
    • Coupling : Fmoc-AA(27-35)-OH + H-Phe-NH2_2 → Fmoc-AA(27-36)-NH2_2 using HBTU/HOBt/DIEA in DMF .
    • Deprotection : Fmoc removal with piperidine to yield H-AA(27-36)-NH2_2 .
  • Final Assembly :
    • Coupling : Ac-AA(1-26)-OH + H-AA(27-36)-NH2_2 → Ac-AA(1-36)-NH2_2 (protected enfuvirtide) using HBTU/HOBt/DIEA .

Isolation :

  • Precipitation with water or DCM/IPE (80% yield, 83% HPLC purity) .

Global Deprotection and Purification

Protected enfuvirtide undergoes side-chain deprotection and purification:

Deprotection Reaction:

ReagentCompositionFunction
TFA CocktailTFA/water/DTT (94/0.8/5.2 v/v)Cleaves tert-butyl, Boc, Trt, and other acid-labile protections .

Process :

  • Reaction : Stirred at RT for 2–4 hours .
  • Quenching : Cold methyl tert-butyl ether (MTBE) precipitates crude enfuvirtide .
  • Purification : Crystallization from methanol/ether followed by washes with water, acetonitrile, and IPE (85% yield, 70% HPLC purity) .

Hydrolysis (Metabolism) :

Enfuvirtide undergoes enzymatic hydrolysis at the C-terminal carboxamide group, forming a deamidated metabolite :Enfuvirtide NH2ProteasesEnfuvirtide OH+NH3\text{Enfuvirtide NH}_2\xrightarrow{\text{Proteases}}\text{Enfuvirtide OH}+\text{NH}_3

  • In Vitro Studies : Human hepatocytes and microsomes hydrolyze enfuvirtide, with no CYP450 inhibition observed .

Solubility Profile :

SolventSolubility (mg/mL)Conditions
DMF5Room temperature
DMSO5Room temperature
PBS (pH 7.2)2Physiological buffer

Key Specifications :

PropertyValueMethod
Molecular FormulaC204_{204}H301_{301}N51_{51}O64_{64}HRMS
Molecular Weight4491.92 DaCalculated
HPLC Purity≥95%RP-HPLC
Tm_m (α-helix)83.6°C (AP3/N36 complex)CD spectroscopy

Wissenschaftliche Forschungsanwendungen

Pharmacokinetics

Enfuvirtide is administered subcutaneously and has an absolute bioavailability of approximately 84%. Key pharmacokinetic parameters include:

ParameterValue
Half-life3.8 ± 0.6 hours
Peak concentration4.59 ± 1.5 µg/ml at 8 hours
Volume of distribution5.5 ± 1.1 L
Protein binding92%

These pharmacokinetic properties necessitate twice-daily dosing to maintain therapeutic levels.

Clinical Applications

1. Treatment of HIV-1 Infections

Enfuvirtide is primarily used in combination antiretroviral therapy for patients with multi-drug resistant HIV-1 strains. Clinical trials have shown significant efficacy in reducing viral loads among treatment-experienced patients, with studies indicating that approximately 91% achieved an undetectable viral load after 24 weeks of treatment .

2. Combination Therapy

Recent research has explored the synergistic effects of enfuvirtide when combined with other antiviral agents, such as Sifuvirtide, another fusion inhibitor. A study found that this combination resulted in enhanced efficacy against both X4 and R5 HIV-1 strains, including those resistant to enfuvirtide alone . The potential for reduced dosage and frequency of administration highlights a promising area for future therapeutic strategies.

Research Applications

Enfuvirtide acetate serves as a valuable tool in various scientific research domains:

1. Virology and Viral Entry Studies

Researchers utilize enfuvirtide to investigate mechanisms of viral entry and fusion processes in HIV-1, providing insights into how viruses interact with host cell membranes . This research is critical for developing new antiviral therapies.

2. Peptide Synthesis Studies

As a model compound, enfuvirtide is employed in studies focusing on peptide synthesis and purification techniques. Its unique structure offers opportunities for exploring new synthesis methodologies that could apply to other therapeutic peptides.

3. Immunology Research

Recent studies have indicated that enfuvirtide may have immunostimulatory effects on immune cells, promoting the release of inflammatory cytokines and enhancing antigen presentation . This aspect opens avenues for exploring its role beyond antiviral activity.

Case Studies

Case Study 1: Efficacy in Treatment-Experienced Patients

A clinical trial involving 40 heavily treatment-experienced patients demonstrated that after 48 weeks on enfuvirtide, 81.4% maintained an undetectable viral load below 400 copies/mL. This underscores enfuvirtide's effectiveness as a salvage therapy for those with limited treatment options .

Case Study 2: Combination Therapy Outcomes

In a study examining the combination of enfuvirtide and Sifuvirtide, researchers found that this dual approach significantly inhibited HIV-1-mediated cell-cell fusion compared to monotherapy . These findings suggest that combining drugs with different mechanisms can enhance overall treatment efficacy.

Wirkmechanismus

Enfuvirtide acetate works by binding to the first heptad-repeat (HR1) region in the gp41 subunit of the HIV-1 envelope glycoprotein. This binding prevents the conformational changes required for the fusion of the viral and cellular membranes. By disrupting the HIV-1 molecular machinery during its final stage of fusion with the target cell, this compound limits the spread of further infection. It is a biomimetic peptide designed to mimic components of the HIV-1 fusion machinery and displace them, preventing normal fusion .

Vergleich Mit ähnlichen Verbindungen

Chemical Properties :

  • CAS Numbers : 159519-65-0 (base form); 914454-00-5 (acetate form) .
  • Molecular Formula : C204H301N51O64 (base); C196H294N50O61 (acetate) .
  • Molecular Weight : 4,492.01 g/mol (base); 4,356.13 g/mol (acetate) .
  • Storage : Requires refrigeration (2–8°C), protection from light, and reconstitution prior to subcutaneous administration .

Clinical Efficacy :
In the pivotal TORO trials, enfuvirtide combined with optimized background therapy (OB) reduced HIV-1 RNA by 1.7 log10 copies/mL at 24 weeks, outperforming OB alone (0.8 log10 reduction) . Its use is reserved for highly treatment-experienced patients due to its injectable formulation and cost .

Enfuvirtide Acetate is compared with other HIV entry inhibitors and integrase strand transfer inhibitors (INSTIs) based on mechanism, pharmacokinetics (PK), resistance, and clinical utility.

Mechanism of Action

Compound Target Mechanism
This compound HIV-1 gp41 fusion protein Binds to gp41, preventing conformational changes needed for membrane fusion .
Maraviroc CCR5 co-receptor Allosterically inhibits CCR5-tropic HIV-1 binding to host cells .
Raltegravir HIV-1 integrase Blocks viral DNA integration into host genome via strand transfer inhibition .

Pharmacokinetics and Dosing

Parameter This compound Maraviroc Raltegravir
Route Subcutaneous Oral Oral
Dosing Frequency Twice daily (90 mg/dose) Twice daily Twice daily
Half-life 3.8 hours 14–18 hours 9–12 hours
Key PK Limitation Poor bioavailability (~84%) Requires tropism testing (CCR5) No food restrictions

Enfuvirtide’s subcutaneous administration and twice-daily dosing pose adherence challenges compared to oral agents like maraviroc and raltegravir . A once-daily enfuvirtide regimen reduced efficacy 5-fold due to rapid clearance, highlighting its unfavorable PK .

Resistance Profiles

Compound Resistance Mechanism Clinical Impact
This compound Mutations in gp41 HR1 domain (e.g., G36D, V38A, Q40H) reduce binding affinity . High genetic barrier; resistance necessitates regimen change .
Maraviroc Emergence of CXCR4-tropic variants or CCR5-binding site mutations (e.g., V3 loop changes). Requires pre-treatment tropism testing .
Raltegravir INSTI-resistant mutations (e.g., Q148K/G140S) impair drug-integrase interactions. Cross-resistance with other INSTIs .

Deep mutational scanning identified >50 enfuvirtide resistance mutations, underscoring its complex resistance landscape compared to maraviroc’s tropism-dependent profile .

Clinical Efficacy

Trial This compound + OB Maraviroc + OB Raltegravir + OB
HIV RNA Reduction 1.7 log10 at 24 weeks 1.6–2.0 log10 at 48 weeks 2.0 log10 at 48 weeks
CD4+ Increase +76 cells/μL at 24 weeks +65 cells/μL at 48 weeks +109 cells/μL at 48 weeks

While enfuvirtide shows comparable virological suppression to maraviroc and raltegravir, its immunological benefits are moderate, likely due to advanced disease in treated populations .

Biologische Aktivität

Enfuvirtide acetate, commercially known as Fuzeon, is a synthetic peptide and the first member of a new class of antiretroviral drugs called fusion inhibitors. It is primarily used in the treatment of HIV-1 infection, particularly in treatment-experienced patients who have shown resistance to other antiretroviral therapies. This article delves into the biological activity of this compound, exploring its mechanism of action, pharmacokinetics, clinical efficacy, and case studies that illustrate its use in various patient populations.

Enfuvirtide functions by inhibiting the fusion of the HIV-1 virus with host CD4+ cells. The drug specifically binds to the gp41 subunit of the viral envelope glycoprotein, preventing conformational changes necessary for viral entry into the host cell. This action effectively blocks the formation of an entry pore through which the viral capsid would otherwise enter the cell .

The mechanism can be summarized as follows:

  • Binding : Enfuvirtide binds to the first heptad repeat (HR1) in gp41.
  • Inhibition : This binding prevents the conformational changes required for fusion.
  • Outcome : The result is a significant reduction in viral load and prevention of further infection.

Pharmacokinetics

Enfuvirtide is administered via subcutaneous injection, with an absolute bioavailability of approximately 84% . Key pharmacokinetic parameters include:

ParameterValue
Half-life3.8 ± 0.6 hours
Peak concentration (after 90 mg injection)4.59 ± 1.5 µg/ml at 8 hours
Volume of distribution5.5 ± 1.1 L
Protein binding92%

These values indicate that enfuvirtide has a relatively short half-life, necessitating twice-daily dosing to maintain therapeutic levels .

Clinical Efficacy

Clinical trials have demonstrated enfuvirtide's effectiveness in reducing viral load among heavily treatment-experienced patients. A notable study involving 40 patients showed that after 24 weeks of treatment, 91% had an HIV-1 RNA viral load below 400 copies/mL, and by week 48, this number decreased to 81.4% . The following table summarizes key findings from various studies:

Study ReferencePatient PopulationViral Load Reduction (%)CD4+ Cell Increase (%)Adverse Effects
Highly ARV-experienced<400 copies/mL: 91% at week 24Significant increaseInjection site reactions (100%)
Treatment-experiencedUp to 1.48 log decreaseNot specifiedIncreased risk of bacterial pneumonia
Combination therapy with SifuvirtidePotency increase by 240%-300% against resistant strainsNot reportedInjection site reactions

Case Studies

Case Study: Efficacy in Treatment-Experienced Patients
A cohort study evaluated enfuvirtide's effectiveness among patients who had previously failed multiple antiretroviral therapies. After 48 weeks on enfuvirtide combined with an optimized background regimen, participants exhibited a statistically significant reduction in viral load and an increase in CD4+ cell count . Notably, adverse effects were primarily localized to injection sites but did not lead to treatment discontinuation.

Case Study: Combination Therapy with Sifuvirtide
Research indicated that combining enfuvirtide with Sifuvirtide resulted in enhanced antiviral efficacy against both X4 and R5 strains of HIV-1, including those resistant to enfuvirtide alone. The combination therapy demonstrated a synergistic effect that significantly lowered IC50 values for resistant strains by up to 15-fold .

Eigenschaften

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-amino-5-oxopentanoyl]amino]-4-amino-4-oxobutanoyl]amino]-5-amino-5-oxopentanoyl]amino]-5-amino-5-oxopentanoyl]amino]-5-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C204H301N51O64/c1-20-102(15)166(253-195(310)137(75-100(11)12)239-200(315)150(93-258)251-190(305)143(82-112-90-215-95-219-112)248-203(318)167(103(16)21-2)254-196(311)138(76-101(13)14)240-201(316)151(94-259)252-204(319)168(105(18)260)255-197(312)139(221-106(19)261)78-108-45-47-113(262)48-46-108)202(317)233-131(58-68-164(280)281)178(293)228-130(57-67-163(278)279)182(297)250-149(92-257)198(313)232-125(52-62-155(210)266)179(294)245-145(84-157(212)268)191(306)229-124(51-61-154(209)265)175(290)224-122(49-59-152(207)263)173(288)226-126(53-63-159(270)271)176(291)222-120(43-31-33-69-205)172(287)244-144(83-156(211)267)192(307)231-127(54-64-160(272)273)177(292)225-123(50-60-153(208)264)174(289)227-128(55-65-161(274)275)180(295)235-134(72-97(5)6)185(300)237-133(71-96(3)4)184(299)230-129(56-66-162(276)277)181(296)236-135(73-98(7)8)187(302)247-147(86-165(282)283)194(309)223-121(44-32-34-70-206)171(286)241-140(79-109-87-216-117-40-28-25-37-114(109)117)183(298)220-104(17)170(285)249-148(91-256)199(314)238-136(74-99(9)10)186(301)242-142(81-111-89-218-119-42-30-27-39-116(111)119)189(304)246-146(85-158(213)269)193(308)243-141(80-110-88-217-118-41-29-26-38-115(110)118)188(303)234-132(169(214)284)77-107-35-23-22-24-36-107/h22-30,35-42,45-48,87-90,95-105,120-151,166-168,216-218,256-260,262H,20-21,31-34,43-44,49-86,91-94,205-206H2,1-19H3,(H2,207,263)(H2,208,264)(H2,209,265)(H2,210,266)(H2,211,267)(H2,212,268)(H2,213,269)(H2,214,284)(H,215,219)(H,220,298)(H,221,261)(H,222,291)(H,223,309)(H,224,290)(H,225,292)(H,226,288)(H,227,289)(H,228,293)(H,229,306)(H,230,299)(H,231,307)(H,232,313)(H,233,317)(H,234,303)(H,235,295)(H,236,296)(H,237,300)(H,238,314)(H,239,315)(H,240,316)(H,241,286)(H,242,301)(H,243,308)(H,244,287)(H,245,294)(H,246,304)(H,247,302)(H,248,318)(H,249,285)(H,250,297)(H,251,305)(H,252,319)(H,253,310)(H,254,311)(H,255,312)(H,270,271)(H,272,273)(H,274,275)(H,276,277)(H,278,279)(H,280,281)(H,282,283)/t102-,103-,104-,105+,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,151-,166-,167-,168-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEASPLKKXBYDKL-FXEVSJAOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC(=O)N)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)NC(CC7=CC=CC=C7)C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CC8=CNC=N8)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC9=CC=C(C=C9)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)N[C@@H](CC7=CC=CC=C7)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CC8=CNC=N8)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC9=CC=C(C=C9)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C204H301N51O64
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

4492 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.